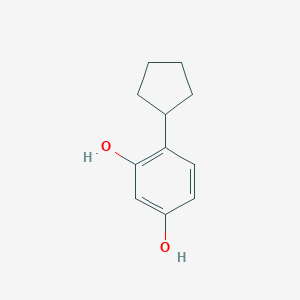
4-Cyclopentylbenzene-1,3-diol
Cat. No. B1600216
Key on ui cas rn:
21713-03-1
M. Wt: 178.23 g/mol
InChI Key: IXMNGROEFGBSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07390838B2
Procedure details


A round bottom flask equipped with stirrer bar was charged with resorcinol (150 g, 1.36 moles), cyclopentanol (125 ml, 1.38 moles) and phosphoric acid (85% in water) 500 ml. The flask was fitted with a reflux condenser, purged with nitrogen and the mixture heated at 120° C. (oil bath temperature) for 26 h. After this time, TLC analysis indicated that starting resorcinol was still present. Further cyclopentanol (25 ml, 0.28 moles) was added to the reaction mixture and heating continued for 2.5 hours. On cooling, the mixture was diluted with water (500 ml) and ethyl acetate (600 ml). The organic layer was separated, and the aqueous layer extracted with ethyl acetate (3×500 ml). The combined organic layers were neutralized by careful addition of an excess of saturated aqueous sodium hydrogen carbonate solution, washed with brine (300 ml), dried (magnesium sulfate) and concentrated. The residue was dissolved in toluene (500 ml) and water (20 ml, 1.11 moles, 0.8 eq) added. The solution was stirred for ca. 30 s and cooled in an ice/water batch with periodic stirring. After 4 h the solid was filtered and left to air dry in a crystallizing dish for 16 h to give colored crystals. Recrystallization in toluene afforded the monohydrate form of 4-cyclopentylresorcinol as white plates. An anhydrous toluene solution of 4-cyclopentylresorcinol was prepared via azeotropic distillation. The solution was cooled, and pentane added. Anhydrate A was obtained by filtration. MPt 65-66.5° C. Selected IR Data (υmax/cm−1): 1108.3 s, 1094.7 m, 977.8 s, 971.1 s, 930.4 w, 838.3 m, 826.7 s, 799.8 w, 748.1 w and 628.0 w.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:13][CH2:12][CH2:11][CH2:10]1.P(=O)(O)(O)O>O.C(OCC)(=O)C>[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for ca. 30 s
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A round bottom flask equipped with stirrer bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (3×500 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined organic layers were neutralized by careful addition of an excess of saturated aqueous sodium hydrogen carbonate solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (300 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 4 h the solid was filtered
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left to air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry in a crystallizing dish for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give colored crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization in toluene
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)C1=C(C=C(O)C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
